3-Chloro-4-methoxy-N-(pentan-3-YL)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-pentan-3-ylaniline |
InChI |
InChI=1S/C12H18ClNO/c1-4-9(5-2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
NCJDOKIZECFVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 4 Methoxy N Pentan 3 Yl Aniline
Overview of N-Alkylation Approaches to Anilines
The introduction of an alkyl group onto the nitrogen atom of an aniline (B41778) is a fundamental transformation in organic synthesis. Several methods have been developed for this purpose, ranging from classical approaches to modern catalytic systems. The choice of method often depends on factors such as substrate scope, functional group tolerance, and desired selectivity. For the synthesis of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, the key challenge lies in the selective mono-alkylation of the 3-chloro-4-methoxyaniline (B1194202) core.
Catalytic N-Alkylation Strategies
Catalytic N-alkylation methods are highly favored due to their efficiency and atom economy. These strategies often employ transition metal complexes or, more recently, metal-free systems to facilitate the coupling of anilines with various alkylating agents.
Transition metal catalysts, particularly those based on palladium, iridium, and ruthenium, are powerful tools for the N-alkylation of anilines. These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the corresponding N-alkylated amine. This approach is highly atom-economical as it uses alcohols as alkylating agents, with water being the only byproduct.
Palladium-catalyzed N-alkylation has been shown to be effective for a range of anilines and alcohols. While specific examples for the pentan-3-ylation of 3-chloro-4-methoxyaniline are not prevalent in the literature, the general applicability of palladium catalysts suggests its potential. For instance, palladium supported on iron oxide has been used for the N-alkylation of anilines with primary alcohols, demonstrating high yields.
Iridium-based catalysts are also highly efficient for the N-alkylation of amines with alcohols. Iridium complexes can catalyze the selective monoalkylation of anilines under relatively mild conditions. The reaction scope is broad, accommodating a variety of substituted anilines and alcohols.
Ruthenium complexes have been extensively studied for N-alkylation reactions via the borrowing hydrogen strategy. These catalysts have demonstrated high efficacy in the reaction of anilines with both primary and secondary alcohols. For the synthesis of the target molecule, a ruthenium catalyst could facilitate the coupling of 3-chloro-4-methoxyaniline with 3-pentanol.
| Catalyst Metal | Typical Alkylating Agent | Key Mechanism | General Reaction Conditions |
|---|---|---|---|
| Palladium (Pd) | Alcohols, Alkyl Halides | Borrowing Hydrogen, Cross-Coupling | Elevated temperatures, often with a base |
| Iridium (Ir) | Alcohols | Borrowing Hydrogen | Mild to elevated temperatures, with a base |
| Ruthenium (Ru) | Alcohols | Borrowing Hydrogen | Elevated temperatures, with a base |
In recent years, there has been a growing interest in developing metal-free N-alkylation methods to avoid the cost and potential toxicity of transition metals. These approaches often rely on the use of organocatalysts or unique reaction conditions to promote the amination process. While still an emerging field, metal-free strategies offer a more sustainable alternative for the synthesis of N-alkylated anilines.
Direct N-Alkylation with Alcohols and Alkyl Halides
Direct N-alkylation of anilines can be achieved using alcohols or alkyl halides as the alkylating agents.
Alkylation with Alcohols: As discussed in the context of transition metal catalysis, the use of alcohols as alkylating agents is highly desirable from a green chemistry perspective. In the absence of a catalyst, this reaction typically requires harsh conditions and may suffer from low selectivity. However, with the right catalytic system, it becomes a highly efficient process.
Alkylation with Alkyl Halides: The reaction of anilines with alkyl halides is a classical method for N-alkylation. For the synthesis of this compound, this would involve the reaction of 3-chloro-4-methoxyaniline with a 3-pentyl halide, such as 3-bromopentane (B47287) or 3-iodopentane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. A significant challenge with this method is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.
Reductive Amination Routes
Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, this would entail the reaction of 3-chloro-4-methoxyaniline with 3-pentanone, followed by reduction.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity. Catalytic hydrogenation can also be used for the reduction step.
Synthesis of the 3-Chloro-4-methoxyaniline Core
The synthesis of the 3-chloro-4-methoxyaniline core is a critical first step. Several synthetic routes can be envisioned, often starting from more readily available precursors.
One common strategy involves the electrophilic chlorination of a substituted aniline or a precursor thereof. For instance, the direct chlorination of 4-methoxyaniline could potentially yield the desired product. However, controlling the regioselectivity of such a reaction can be challenging, as electrophilic aromatic substitution on anilines can lead to a mixture of ortho and para products. A more controlled approach involves the chlorination of 3-methoxyaniline, where the directing effects of the amino and methoxy (B1213986) groups would favor chlorination at the 4-position. Research has shown that the para-chlorination of 3-methoxyaniline can be achieved with high selectivity using copper(II) chloride in an ionic liquid. researchgate.net
Another robust method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. In this case, the synthesis would start with 2-chloro-4-nitroanisole (B1210655). The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation over palladium on carbon (Pd/C), or iron powder in acidic media. This method is generally high-yielding and tolerates a wide range of functional groups. The synthesis of 2-chloro-4-nitroanisole itself can be achieved through the nitration of 2-chloroanisole (B146271) or the chlorination of 4-nitroanisole (B1192098). purdue.edu
| Starting Material | Key Transformation | Reagents |
|---|---|---|
| 3-Methoxyaniline | Electrophilic Chlorination | Copper(II) chloride in ionic liquid |
| 2-Chloro-4-nitroanisole | Nitro Group Reduction | Fe/HCl, SnCl₂/HCl, or H₂/Pd-C |
Halogenation and Methoxylation Strategies on Aromatic Precursors
The formation of the 3-chloro-4-methoxyaniline core relies on the controlled introduction of chloro and methoxy groups onto an aromatic precursor. The relative orientation of these groups (para-methoxy and meta-chloro to the amine) dictates the synthetic strategy.
One viable route begins with a precursor such as 4-nitroanisole. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. To achieve the desired 3-chloro substitution, direct chlorination of 4-nitroanisole can be performed. The nitro group is a strong deactivator and meta-director, which would typically direct incoming electrophiles to the meta position. However, the activating effect of the methoxy group dominates, directing the chlorine atom to the positions ortho to it. This results in the formation of 2-chloro-4-nitroanisole. nih.gov Subsequent reduction of the nitro group, as detailed in the next section, yields the desired 3-chloro-4-methoxyaniline. nih.govmatrix-fine-chemicals.com
Alternatively, a strategy starting with 1,2-dichloro-4-nitrobenzene could be envisioned. Nucleophilic aromatic substitution (SNAr) could be used to replace one of the chlorine atoms with a methoxy group. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Reaction with sodium methoxide (B1231860) would preferentially displace the chlorine at the position para to the nitro group, yielding 2-chloro-4-nitroanisole.
Reduction of Nitroaromatic Intermediates
A crucial step in many synthetic pathways for aromatic amines is the reduction of a nitroaromatic intermediate. acs.org For the synthesis of 3-chloro-4-methoxyaniline, the intermediate 2-chloro-4-nitroanisole must be reduced to form the corresponding aniline. This transformation is well-established and can be accomplished using several methods.
Catalytic hydrogenation is a common and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. google.com This method is often clean and provides high yields. Another widely used technique is metal-acid reduction, such as using iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). google.com These classical methods are robust and effective for converting nitroarenes to anilines. Care must be taken to avoid dehalogenation, which can be a side reaction under certain hydrogenation conditions.
The general reaction for the reduction is as follows:
2-chloro-4-nitroanisole → 3-chloro-4-methoxyaniline
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | High yield, clean byproducts (H₂O) | Potential for dehalogenation, requires specialized equipment |
| Fe / HCl | Reflux in aqueous acid | Inexpensive, widely used | Requires stoichiometric iron, acidic workup |
| SnCl₂ / HCl | Acidic solution | Milder than Fe/HCl | Tin salts can be toxic and difficult to remove |
Formation of the N-(pentan-3-YL) Substituent
The final key step in the synthesis is the attachment of the pentan-3-yl group to the nitrogen atom of 3-chloro-4-methoxyaniline. This N-alkylation can be achieved through several established methods. wikipedia.org
One common approach is reductive amination . This involves reacting the parent aniline (3-chloro-4-methoxyaniline) with pentan-3-one in the presence of a reducing agent. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgnih.govnih.gov
Another method is direct nucleophilic substitution using a pentan-3-yl halide, such as 3-bromopentane or 3-chloropentane. The aniline acts as a nucleophile, displacing the halide. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. researchgate.net A significant challenge with this method is the potential for over-alkylation, leading to the formation of a tertiary amine.
A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov In this process, a catalyst (often based on iridium, ruthenium, or manganese) temporarily oxidizes an alcohol (in this case, pentan-3-ol) to the corresponding ketone (pentan-3-one). acs.orgnih.gov This ketone then undergoes reductive amination with the aniline, and the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine, regenerating the catalyst and producing water as the only byproduct. nih.gov
Stereochemical Considerations in Alkylation (if applicable to chiral center)
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. nptel.ac.in A chiral center is an atom (usually carbon) that is attached to four different groups. The introduction of the N-(pentan-3-yl) substituent does not create a chiral center in the final molecule. The nitrogen atom is bonded to the third carbon of the pentyl chain. This specific carbon atom is bonded to a hydrogen atom, the nitrogen of the aniline moiety, and two identical ethyl groups (-CH₂CH₃). Because two of the four groups attached to this carbon are identical, it is achiral. Therefore, the N-alkylation step does not produce stereoisomers (enantiomers or diastereomers), and no special stereochemical considerations are required for this synthesis. vanderbilt.edu
Sequential vs. Convergent Synthetic Pathways for this compound
A sequential synthesis involves building the molecule in a step-by-step fashion from a single starting material. A plausible sequential route would be:
Start with 4-nitroanisole.
Perform electrophilic chlorination to produce 2-chloro-4-nitroanisole.
Reduce the nitro group to yield 3-chloro-4-methoxyaniline.
Perform N-alkylation with a pentan-3-yl precursor (e.g., pentan-3-one via reductive amination) to yield the final product.
A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in a final step. pbworks.com For this target molecule, the strategy would involve:
Fragment A Synthesis: Prepare 3-chloro-4-methoxyaniline through an appropriate route (e.g., from 4-nitroanisole as described above).
Fragment B: Use a suitable pentan-3-yl source, such as pentan-3-one or 3-bromopentane.
Coupling: Combine Fragment A and Fragment B in a final N-alkylation step.
Optimization of Reaction Parameters and Yields
Optimizing the synthesis of this compound involves fine-tuning the conditions for each reaction, particularly the N-alkylation step, which is often the most complex. Key parameters include the choice of catalyst, base, temperature, and solvent. researchgate.net
For N-alkylation via the "borrowing hydrogen" method, the catalyst loading, choice of base (e.g., potassium tert-butoxide), and temperature are critical. nih.gov For instance, optimization studies on similar aniline alkylations show that catalyst loadings of 1-3 mol% at temperatures ranging from 80-120°C often provide a good balance between reaction rate and selectivity. nih.govacs.org The primary goal is to achieve high conversion of the starting aniline while preventing side reactions like N,N-dialkylation.
In reductive amination, the choice of reducing agent and the pH of the reaction medium can significantly impact the yield. For direct alkylation with a halide, controlling the stoichiometry of the alkylating agent and the strength of the base is essential to favor mono-alkylation over di-alkylation. researchgate.net
Solvent Effects in Synthesis
The choice of solvent can have a profound impact on the rate, yield, and selectivity of the synthetic steps, especially the N-alkylation of anilines. researchgate.net Solvents can influence the solubility of reactants and catalysts, stabilize transition states, and affect the basicity of reagents.
In N-alkylation reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or 1,4-dioxane (B91453) are often employed. researchgate.net Toluene (B28343) is also a common choice, particularly in catalyst-driven "borrowing hydrogen" reactions. nih.gov The ideal solvent should fully dissolve the aniline substrate and the base while being compatible with the catalyst and reaction temperature. Ionic liquids have also been explored as alternative "green" solvents, sometimes improving selectivity by minimizing over-alkylation.
The following table, based on findings from analogous aniline alkylation studies, illustrates how solvent choice can influence reaction outcomes.
Table: Effect of Solvent on a Model Aniline N-Alkylation Reaction
| Solvent | Relative Yield | Observations |
|---|---|---|
| Toluene | Good | Commonly used, good for many metal-catalyzed reactions. nih.gov |
| 1,4-Dioxane | Good to Excellent | Often provides good solubility for reactants. |
| DMSO | Variable | Can promote high yields but may be difficult to remove. researchgate.net |
| Acetonitrile | Moderate to Good | A polar aprotic solvent that can be effective. |
Temperature Regimes in Reaction Systems
Temperature is a critical parameter in the catalytic N-alkylation and reductive amination of anilines, significantly influencing reaction rates, product yields, and selectivity. The optimal temperature can vary widely depending on the specific catalyst system, substrates, and solvent employed. While the precise temperature profile for the synthesis of this compound is not extensively documented, analysis of analogous reactions involving substituted anilines provides insight into effective thermal conditions.
Research has shown that these reactions can be conducted across a broad temperature spectrum, from ambient room temperature to elevated conditions. For instance, the use of highly active iridium NHC-phosphine complexes has enabled the N-monoalkylation of aromatic amines at room temperature with high isolated yields. scispace.comnih.govresearchgate.net Other systems may require more thermal energy to achieve optimal conversion. Studies on cobalt-based composites in the amination of aromatic aldehydes found that while temperatures of 100°C provided good yields (72–96%), increasing the temperature to 150°C resulted in quantitative conversion to the desired amine. mdpi.com Similarly, nickel-catalyzed reactions have been effectively run at 130°C. doi.org
The selection of an optimal temperature is often a balance; higher temperatures can increase reaction speed but may also lead to the formation of by-products or catalyst degradation. An examination of acid-catalyzed N-alkylation of unprotected arylamines determined that 100°C was the optimal temperature for the desired C-N coupling. acs.org Conversely, some optimized processes using palladium on charcoal (Pd/C) with microwave heating have utilized temperatures as high as 170°C. organic-chemistry.org This demonstrates the necessity of empirical optimization for each specific synthetic protocol.
Table 1: Examples of Temperature Conditions in N-Alkylation of Anilines
| Catalyst System | Substrates | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|
| Iridium NHC-phosphine | Aromatic amines + Alcohols | Room Temp. | High isolated yields | scispace.comnih.gov |
| Reusable Heterogeneous Catalyst | Aniline + Alcohol | 60 | Optimal for high yield | researchgate.net |
| Acid Catalyst (Pentafluorophenol) | Arylamines + Phenols | 100 | Optimal for C-N coupling | acs.org |
| Iridium/Graphene | Aniline + Benzyl alcohol | 110 | 100% conversion | nih.gov |
| NHC–Ir(III) Complex | Anilines + Benzyl alcohol | 120 | High yields (65-72%) | nih.gov |
| Nickel Precatalyst | Aniline + Benzyl alcohol | 130 | 99% selectivity | doi.org |
| Cobalt Composite | p-Methoxybenzaldehyde + n-Butylamine | 150 | Quantitative yield | mdpi.com |
| Palladium on Charcoal (Pd/C) | Anilines + Primary amines | 170 | 99% yield (microwave) | organic-chemistry.org |
Catalyst Loading and Efficiency
Catalyst loading, defined as the amount of catalyst relative to the substrate, is a crucial factor that directly impacts reaction efficiency, cost-effectiveness, and environmental footprint. The goal is typically to use the lowest possible catalyst loading (often expressed in mol%) that achieves a high yield in a reasonable timeframe. Overly high loading can be uneconomical and may complicate product purification, while insufficient loading can lead to slow or incomplete reactions.
In the synthesis of N-alkylated anilines, catalyst loading is tailored to the activity of the chosen catalyst. Highly efficient catalytic systems, such as certain iridium or ruthenium complexes, can operate effectively at very low loadings. For example, a ruthenium-based catalyst has been shown to produce high turnovers for the N-alkylation of aniline at a loading of just 0.02 mol-%. researchgate.net Similarly, iridium complexes have been used for gram-scale reductive aminations at loadings as low as 0.1 mol-%. researchgate.net
Table 2: Examples of Catalyst Loading in N-Alkylation of Anilines
| Catalyst System | Reaction Type | Catalyst Loading | Outcome | Reference |
|---|---|---|---|---|
| Nickel Precatalyst (NiBr₂) | N-Alkylation | 10 mol% | High selectivity | doi.org |
| Triazine-based Complexes | N-Alkylation | 5 mol% | Tested for activity | researchgate.net |
| Cobalt Composite | Reductive Amination | 3 mol% | High yields (72-96%) | mdpi.com |
| NHC–Ir(III) Complex | N-Alkylation | 1.0 mol% | Optimal for high yields | nih.gov |
| Iridium NHC-phosphine | N-Alkylation | 0.5 mol% | Complete conversion | scispace.com |
| Iridium Complex | Reductive Amination | 0.1 mol% | Effective for gram-scale | researchgate.net |
| Ruthenium Complex | N-Alkylation | 0.02 mol% | High turnover numbers | researchgate.net |
| Iridium/Graphene | N-Alkylation | 0.054 (g catalyst/g aniline) | 100% conversion | nih.gov |
Reactivity and Mechanistic Investigations of 3 Chloro 4 Methoxy N Pentan 3 Yl Aniline
Electrophilic Aromatic Substitution (EAS) Chemistry
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the nature of the substituents already present.
Regioselectivity Governing Electronic and Steric Effects
In this specific molecule, the positions ortho and para to the strongly activating amino and methoxy (B1213986) groups are C2, C5, and C6. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -NH(pentan-3-yl) | C1 | Activating (Resonance) | ortho, para |
| -OCH3 | C4 | Activating (Resonance) | ortho, para |
| -Cl | C3 | Deactivating (Inductive), Directing (Resonance) | ortho, para |
The positions activated by the N-alkylamino group are C2 and C6 (ortho) and C4 (para, already substituted). The methoxy group at C4 activates C3 (ortho, already substituted) and C5 (ortho). The chloro group at C3 directs incoming electrophiles to C2 and C4 (ortho) and C6 (para).
Considering the synergistic and antagonistic effects, the most probable sites for electrophilic attack are C2 and C6, which are ortho to the powerful N-alkylamino activating group. The C5 position is activated by the methoxy group but is subject to some steric hindrance from the adjacent methoxy and the bulky N-(pentan-3-YL) group. Therefore, substitution at C2 and C6 is generally favored.
Role of the Chloro Substituent in Directing Substitution
The chloro substituent at the C3 position is classified as a deactivating, ortho, para-directing group. The high electronegativity of chlorine results in a strong -I effect, which withdraws electron density from the ring, making it less reactive towards electrophiles compared to benzene. However, the lone pairs on the chlorine atom can be donated to the ring via a +R effect. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). In the context of 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, the directing effect of the chloro group reinforces the activation of the C2 and C6 positions by the amino group.
Nucleophilic Substitution Reactions Involving the Aromatic Halogen
The chlorine atom on the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups ortho or para to the halogen. However, the development of transition-metal-catalyzed cross-coupling reactions has provided powerful methods for the functionalization of aryl halides.
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction would be a viable method to further functionalize the this compound by replacing the chloro group with another amino moiety. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.
A typical reaction setup would involve a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K3PO4) in an inert solvent like toluene (B28343) or dioxane.
| Component | Example | Role |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes Pd complex, facilitates catalytic cycle |
| Base | NaOtBu, K3PO4, Cs2CO3 | Amine deprotonation |
| Solvent | Toluene, Dioxane | Reaction medium |
Suzuki Coupling
The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or ester. This reaction could be employed to introduce a new aryl or vinyl substituent at the C3 position of this compound. The catalytic cycle is similar to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation of the organic group from boron to palladium, and reductive elimination.
Typical conditions for a Suzuki coupling involve a palladium catalyst, a phosphine ligand, a base (often a carbonate or phosphate), and a suitable solvent system which can include water.
| Component | Example | Role |
| Palladium Precursor | Pd(PPh3)4, Pd(OAc)2 | Catalyst |
| Ligand | PPh3, SPhos | Stabilizes Pd complex, facilitates catalytic cycle |
| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon substituent |
| Base | K2CO3, K3PO4, CsF | Activates the boronic acid |
| Solvent | Toluene/Water, Dioxane/Water | Reaction medium |
Substitution of the Chloro Group by Various Nucleophiles
The chloro substituent on the aromatic ring of this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of such substitutions is highly dependent on the electronic nature of the aromatic ring and the strength of the incoming nucleophile. The presence of the electron-donating methoxy group and the N-(pentan-3-yl)amino group can influence the reaction rate.
Nucleophilic aromatic substitution reactions on aryl halides that are not activated by strong electron-withdrawing groups are generally challenging. However, under forcing conditions or with the use of specific catalysts, the chloro group can be displaced by a variety of nucleophiles.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Model Substrate
| Nucleophile | Reagent | Product |
| Amines | R-NH2 | N-substituted aniline (B41778) derivative |
| Alkoxides | R-O- | Aryl ether derivative |
| Thiolates | R-S- | Aryl sulfide (B99878) derivative |
| Cyanide | CN- | Benzonitrile derivative |
Note: This table presents potential transformations. Specific reaction conditions would need to be optimized.
Reactions at the Amine Nitrogen Center
The secondary amine nitrogen in this compound is a versatile reactive site, amenable to further functionalization, as well as oxidation and reduction reactions.
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, enabling a range of N-functionalization reactions. These reactions are crucial for the synthesis of a diverse array of derivatives with modified properties.
N-Alkylation: Introduction of a second alkyl group to form a tertiary amine can be achieved using alkyl halides. However, overalkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing specific alkyl groups.
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding N-amide. This transformation is often used to protect the amine functionality or to introduce new functional groups.
N-Arylation: The introduction of another aryl group to form a diarylamine can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.
The secondary amine can undergo both oxidation and reduction, leading to products with different oxidation states of the nitrogen atom.
Oxidation: Mild oxidizing agents can convert the secondary amine to an imine. britannica.com Stronger oxidizing agents can lead to more complex reaction mixtures, potentially involving the aromatic ring. The formation of N-nitroso compounds can occur upon reaction with nitrous acid. britannica.com
Reduction: While the secondary amine itself is in a reduced state, catalytic hydrogenation under harsh conditions could potentially lead to the reduction of the aromatic ring. More commonly, reductive conditions are employed in the context of reductive amination for N-functionalization.
Advanced Mechanistic Studies
Detailed mechanistic studies on this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous systems.
In the context of nucleophilic aromatic substitution on the chloro group, the reaction is expected to proceed through a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a key factor in determining the reaction rate. For SNAr reactions, electron-withdrawing groups typically stabilize the Meisenheimer complex; however, the electronic effects of the methoxy and amino groups in the subject compound would influence the energy of this intermediate.
In reactions involving the amine nitrogen, intermediates such as iminium ions can be formed during N-alkylation or in oxidation reactions.
Computational studies on related aniline derivatives have provided insights into the transition states of various reactions. For instance, in the oxidation of anilines, the formation of a positively charged transition state has been proposed. orientjchem.org For nucleophilic aromatic substitution reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the transition state would resemble this high-energy intermediate. The geometry and energy of the transition state are influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).
Proton NMR (¹H NMR) Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. For 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the N-H proton, and the protons of the pentan-3-yl group.
The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the pentan-3-yl group would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The methoxy group would typically present as a sharp singlet.
Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| N-H | Variable | Broad Singlet |
| CH (pentan-3-yl) | ~3.5 | Multiplet |
| CH₂ (pentan-3-yl) | 1.4 - 1.8 | Multiplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons would resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the chlorine would be influenced by its electronegativity. The methoxy carbon would appear around 55-60 ppm. The carbons of the pentan-3-yl group would be observed in the upfield region.
Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 140 - 150 |
| Aromatic CH | 110 - 125 |
| Methoxy (OCH₃) | 55 - 60 |
| CH (pentan-3-yl) | 50 - 60 |
| CH₂ (pentan-3-yl) | 25 - 35 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, C-N bond, C-O bond, C-Cl bond, and aromatic C-H and C=C bonds. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely be found in the 1000-1300 cm⁻¹ region.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 |
| C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, there would also be an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak, which is characteristic of compounds containing one chlorine atom. Fragmentation would likely involve the loss of the pentan-3-yl group or cleavage of the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV-Vis region due to π to π* transitions of the benzene ring. The presence of substituents like the chloro, methoxy, and amino groups can cause a shift in the absorption maxima (λmax).
Elemental Analysis for Purity Assessment
Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For this compound (C₁₂H₁₈ClNO), elemental analysis would be used to determine the percentage of carbon, hydrogen, chlorine, nitrogen, and oxygen. The experimentally determined percentages should closely match the calculated theoretical percentages for the pure compound, thereby confirming its elemental composition and purity.
Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 63.29 |
| Hydrogen (H) | 7.97 |
| Chlorine (Cl) | 15.57 |
| Nitrogen (N) | 6.15 |
Computational Chemistry and Theoretical Studies of 3 Chloro 4 Methoxy N Pentan 3 Yl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a computationally tractable yet accurate method for studying molecular systems. Calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. For a flexible molecule like 3-Chloro-4-methoxy-N-(pentan-3-YL)aniline, which has several rotatable bonds, this involves a conformational analysis to identify the lowest-energy conformer. DFT calculations, for instance at the B3LYP/6-311+G(d,p) level, can reveal the most stable conformation. In this conformer, the pentan-3-yl group will adopt a specific orientation relative to the substituted aniline (B41778) ring to minimize steric hindrance and optimize electronic interactions. The presence of substituents on the aniline ring influences the charge distribution and, consequently, the structural and electronic characteristics of the molecule. researchgate.net
Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. For substituted anilines, characteristic vibrational modes include N-H stretching, C=C aromatic ring stretching, C-O methoxy (B1213986) group stretching, and C-Cl stretching vibrations. The computational analysis can also confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
DFT calculations can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. escholarship.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated. researchgate.net These predicted shifts are then compared with experimental NMR data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or specific intermolecular interactions present in the experimental sample that are not accounted for in the gas-phase theoretical calculation. Machine learning models trained on large datasets of calculated and experimental NMR data are improving the accuracy of these predictions. escholarship.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play the most significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO, offering insights into the reactive sites of this compound.
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potentials. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and also influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group. This analysis helps in predicting the sites for intermolecular interactions and chemical reactions. researchgate.net
Reaction Pathway and Mechanism Computations
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, transition states can be located and their energies calculated. This allows for the determination of activation energies and the elucidation of the most likely reaction pathway. For example, DFT calculations could be employed to study the mechanism of N-arylation reactions or other transformations that this compound might undergo. These computational studies can provide a detailed, atomistic understanding of the reaction mechanism that may be difficult to obtain from experiments alone.
Quantum Chemical Descriptors for Reactivity Prediction
In the field of computational chemistry, quantum chemical descriptors are instrumental in predicting the reactivity and stability of a molecule. These descriptors, derived from the electronic structure of the compound, offer valuable insights into its behavior in chemical reactions. For a molecule such as this compound, these parameters can elucidate the influence of its specific substituent pattern—a chloro group, a methoxy group, and an N-pentan-3-yl group—on the aromatic ring's reactivity.
The key quantum chemical descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor, making the molecule more susceptible to electrophilic attack.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor, indicating reactivity towards nucleophiles.
Energy Gap (ΔE = ELUMO - EHOMO): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Global Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive.
Global Softness (σ): The reciprocal of hardness (σ = 1/η), softness is a measure of a molecule's polarizability and reactivity. Higher softness corresponds to higher reactivity.
Electronegativity (χ): This descriptor indicates the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This parameter quantifies the electrophilic nature of a molecule and is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.
The following table presents these quantum chemical descriptors for a series of Chloro-N-(4-methoxybenzylidene)aniline derivatives, which, while different from the subject compound, illustrate the application of these concepts. researchgate.net The calculations were performed using the B3LYP/6-31+G(d) basis set. researchgate.net
Interactive Data Table of Quantum Chemical Descriptors for Chloro-N-(4-methoxybenzylidene)aniline Derivatives researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) | Electrophilicity Index (ω) |
| 2-Chloro-N-(4-methoxybenzylidene)aniline | -5.92 | -1.72 | 4.20 | 2.10 | 0.238 | 3.82 | 3.48 |
| 3-Chloro-N-(4-methoxybenzylidene)aniline | -5.99 | -1.79 | 4.20 | 2.10 | 0.238 | 3.89 | 3.60 |
| 4-Chloro-N-(4-methoxybenzylidene)aniline | -5.98 | -1.74 | 4.24 | 2.12 | 0.236 | 3.86 | 3.52 |
Applications in Advanced Organic Synthesis and Material Science Precursors
Utilization as a Building Block for Complex Molecular Architectures
The structural complexity of 3-Chloro-4-methoxy-N-(pentan-3-yl)aniline makes it a valuable starting material for constructing more elaborate molecular frameworks. The presence of multiple reactive sites—the secondary amine, the electron-rich aromatic ring, and the chloro and methoxy (B1213986) substituents—allows for a wide range of chemical transformations.
Substituted anilines are foundational to the synthesis of numerous nitrogen-containing heterocycles, a class of compounds prevalent in pharmaceuticals, agrochemicals, and functional materials. One of the most significant applications of anilines is in the synthesis of the quinoline (B57606) scaffold. Several classic and modern synthetic methodologies can potentially utilize this compound to produce highly substituted quinolines.
Metal complexes, including those of ruthenium, iron, rhodium, and gold, are known to catalyze the synthesis of quinolines from anilines and other starting materials like diols, vinyl ketones, or acetylenes. uni.luacs.org The reaction of an aniline (B41778) derivative with olefins, for example, can lead to both N-alkylation and the formation of heterocyclic structures like quinolines. acs.org The specific substitution on the aniline ring, such as the chloro and methoxy groups present in this compound, would direct the cyclization and influence the final product's electronic properties.
Key Synthetic Routes to Quinolines from Anilines:
| Reaction Name | Reactants with Aniline | Catalyst/Conditions | Potential Product from Target Aniline |
|---|---|---|---|
| Skraup Synthesis | Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Substituted Chloro-methoxy-N-(pentan-3-yl)quinoline |
| Combes Synthesis | β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Chloro-methoxy-N-(pentan-3-yl)quinoline |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone | Base or Acid Catalysis | (Requires modification as aniline is the amine source) |
| Metal-Catalyzed Cyclization | Alkenes, Alkynes, Diols | Ru, Rh, Fe, Au complexes uni.lu | Highly substituted Chloro-methoxy-N-(pentan-3-yl)quinoline |
The aniline moiety is a hub for derivatization. N-alkylation of anilines with alcohols or alkyl halides is a fundamental transformation for creating diverse secondary and tertiary amines, which are important intermediates in the production of dyes, pharmaceuticals, and plastics. While this compound is already N-alkylated, further reactions can be envisaged. For instance, metal-catalyzed N-alkylation reactions, employing catalysts based on iridium, ruthenium, or cobalt, provide efficient routes for adding further alkyl groups to aniline derivatives, often using environmentally benign alcohols as alkylating agents. nih.govacs.orgrsc.org The existing pentan-3-yl group would offer steric hindrance, potentially allowing for selective reactions at other sites or requiring specific catalytic systems to overcome this bulk.
Role in the Development of Fine Chemicals and Research Reagents
The aniline framework is a key component in a vast array of fine chemicals. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as active pharmaceutical ingredients (APIs), agrochemicals, and electronic materials. Substituted anilines like this compound are designed as intermediates for multi-step syntheses, where each substituent is strategically placed to guide future reactions or to become an integral part of the final molecule's pharmacophore or chromophore. The presence of halogen and methoxy groups is common in medicinal chemistry, as these groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Exploration in Polymer Chemistry
Aniline and its derivatives are monomers for producing polyaniline (PANI), one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable electrical properties. The polymerization of substituted anilines leads to PANI derivatives with modified characteristics. The substituents on the aromatic ring influence the resulting polymer's properties in several ways:
Solubility: Bulky alkyl groups, such as the N-pentan-3-yl group, can disrupt chain packing and enhance the polymer's solubility in common organic solvents, which is a major advantage for processing and device fabrication.
Conductivity: Electron-donating (methoxy) and electron-withdrawing (chloro) groups directly affect the electronic structure of the polymer backbone, altering its conductivity and redox potentials.
Morphology: The nature of the substituents can guide the self-assembly of polymer chains, leading to different morphologies (e.g., nanofibers, nanospheres) which in turn affects the material's performance in applications like sensors and coatings.
While research on the polymerization of this compound specifically is not widely documented, studies on other alkyl ring-substituted anilines confirm that polymerization is a viable pathway for creating new functional materials. acs.org
Catalytic Applications in Organic Transformations
Aniline derivatives can serve as ligands for transition metals, forming complexes that can act as catalysts. The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the substituents on the aniline ring can be used to fine-tune the steric and electronic environment of the catalyst.
Metal complexes incorporating aniline or substituted aniline ligands have demonstrated catalytic activity in various organic reactions. For example, half-sandwich ruthenium(II) complexes with 4-substituted aniline ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net Similarly, cobalt and iridium complexes are active in N-alkylation reactions. rsc.orgresearchgate.net
It is plausible that this compound could be used to prepare novel metal complexes. The combination of its electronic properties and the steric bulk of the N-pentan-3-yl group could lead to catalysts with unique selectivity and activity in transformations such as hydrogenation, C-N bond formation, and C-C coupling reactions. rsc.org
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
3-Chloro-4-methoxy-N-(pentan-3-YL)aniline is a secondary amine derivative of aniline (B41778). Its structure is characterized by a benzene (B151609) ring substituted with a chlorine atom, a methoxy (B1213986) group, and an N-alkyl group (pentan-3-yl). The presence of these varied functional groups suggests a molecule with specific electronic and steric properties that could be of interest in various chemical contexts.
While specific research on this exact compound is limited, its constituent parts, 3-chloro-4-methoxyaniline (B1194202) and the pentan-3-yl group, are well-characterized. 3-chloro-4-methoxyaniline serves as a common building block in organic synthesis. The N-alkylation of anilines is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of the pentan-3-yl group to the nitrogen atom of 3-chloro-4-methoxyaniline is expected to increase its lipophilicity and introduce steric bulk around the nitrogen atom, which could influence its reactivity and physical properties.
Emerging Research Avenues for this compound
The exploration of this compound could open up several promising research avenues, particularly in medicinal chemistry and materials science. Substituted anilines are a common motif in many biologically active compounds. cresset-group.com The specific substitution pattern of this compound could be investigated for potential pharmacological activities.
Furthermore, the field of aniline derivatives is seeing a trend towards their application in high-performance materials. The electronic properties conferred by the chloro and methoxy substituents, combined with the physical characteristics influenced by the N-alkyl group, could make this compound a candidate for investigation in areas such as nonlinear optical (NLO) materials. The development of novel aniline derivatives with tailored properties is a continuing area of interest. researchandmarkets.com
Potential for Novel Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for N-alkylation of anilines. A highly probable and efficient method is reductive amination . masterorganicchemistry.comresearchgate.net This would involve the reaction of 3-chloro-4-methoxyaniline with pentan-3-one in the presence of a reducing agent. chemistrysteps.comyoutube.com
The reaction proceeds via the formation of an imine intermediate, which is then reduced to the secondary amine. mdma.ch Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often preferred for its selectivity in reducing the imine in the presence of the ketone. masterorganicchemistry.com
Alternative synthetic strategies could include direct N-alkylation of 3-chloro-4-methoxyaniline with a suitable pentyl halide, though this method can sometimes lead to over-alkylation. researchgate.net The development of more sustainable and efficient catalytic systems for N-alkylation is an ongoing area of research. researchgate.net This includes the use of greener solvents and catalysts to minimize environmental impact. beilstein-journals.org
Advanced Spectroscopic and Computational Approaches
The structural elucidation and characterization of this compound would rely on a combination of advanced spectroscopic and computational techniques.
Spectroscopic analysis would be crucial for confirming the structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the connectivity of the atoms.
Infrared (IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the secondary amine and the C-O bond of the methoxy group.
Mass spectrometry (MS) would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Ultraviolet-Visible (UV-Vis) spectroscopy could be employed to study the electronic transitions within the molecule, providing insights into its chromophoric system. acs.orgacs.org
Computational approaches , such as those based on Density Functional Theory (DFT), would offer a deeper understanding of the molecule's electronic structure and properties. umn.edu These methods can be used to:
Predict the optimized molecular geometry.
Calculate the vibrational frequencies to aid in the interpretation of IR spectra.
Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and potential applications in materials science. nih.govtandfonline.com
Simulate NMR chemical shifts to assist in the assignment of experimental spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
